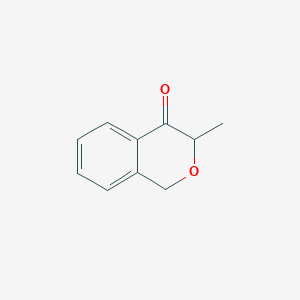

3-Methyl-1H-2-benzopyran-4(3H)-one

Description

3-Methyl-1H-2-benzopyran-4(3H)-one is a heterocyclic compound featuring a benzopyranone core with a methyl substituent at the 3-position. These methods typically yield products with moderate to high purity, confirmed via elemental analysis and spectroscopic techniques (NMR, IR, MS) .

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

3-methyl-1H-isochromen-4-one |

InChI |

InChI=1S/C10H10O2/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-5,7H,6H2,1H3 |

InChI Key |

VHIGMODJWSCPHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C2=CC=CC=C2CO1 |

Origin of Product |

United States |

Preparation Methods

Continuous Flow Hydrogenation

Large-scale synthesis often employs continuous flow reactors for catalytic hydrogenation of 3-methyl-2H-chromene-4-one. Key parameters include:

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Catalyst | Palladium on carbon | 95% efficiency |

| Pressure | 30–50 bar H₂ | Linear increase |

| Temperature | 80–100°C | Optimal at 90°C |

| Residence Time | 10–15 minutes | Minimizes byproducts |

Purification :

Solvent-Free Catalytic Processes

Industrial protocols favor solvent-free conditions to reduce costs and environmental impact. For example, Kiyani and Daroonkala reported using potassium phthalimide (PPI) as a catalyst in water, achieving 87–93% yields at room temperature.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency and Scalability of Preparation Methods

Key Observations :

- Microwave-assisted synthesis offers rapid results but limited scalability.

- Continuous flow hydrogenation balances speed, yield, and industrial feasibility.

- Solvent-free methods reduce waste but require precise temperature control.

Spectroscopic Validation of Product Identity

Post-synthesis characterization ensures structural fidelity and purity:

NMR Spectroscopy :

Infrared (IR) Spectroscopy :

Mass Spectrometry :

- Molecular ion peak at m/z 178.18 (M⁺).

- Fragmentation pattern (m/z 146) validates the benzopyranone core.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products Formed

Oxidation: Formation of 3-methyl-3,4-dihydro-1H-2-benzopyran-4-one-2-carboxylic acid.

Reduction: Formation of 3-methyl-3,4-dihydro-1H-2-benzopyran.

Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Methyl-1H-2-benzopyran-4(3H)-one, highlighting differences in substituents, physical properties, and spectral

Key Observations:

Substituent Effects on Physical Properties Melting Points: Polar substituents (e.g., hydroxyl in 3c) reduce melting points (116°C) compared to nonpolar groups (e.g., methoxy in 3d, 134°C), likely due to disrupted crystallinity . Methyl groups, as in 8a (mp 113°C), may enhance thermal stability through hydrophobic interactions . Solubility: Hydroxyl and amino groups (e.g., 14b, 14d) improve aqueous solubility, whereas methoxy or benzoyl groups enhance lipophilicity .

Spectral Characteristics

- IR Spectroscopy : Lactone carbonyl stretches appear consistently near 1730 cm⁻¹ across analogs, confirming the core structure . Additional C=O stretches (e.g., 1556 cm⁻¹ in 3d) reflect substituent electronic effects .

- NMR Shifts : Methyl groups (δ ~1.5–2.1 ppm in ¹H NMR) and methoxy groups (δ ~3.95 ppm) exhibit predictable shifts. Electron-withdrawing substituents (e.g., dichlorobenzoyl in 7c) deshield adjacent protons, causing downfield shifts .

Synthetic Accessibility Methyl-substituted derivatives (e.g., 8a) are synthesized in moderate yields (50–65%) via nucleophilic additions, while amino derivatives (e.g., 14b) require longer reaction times and lower yields (45–81%) .

Biological Activity

3-Methyl-1H-2-benzopyran-4(3H)-one, also known as 3-methylisocoumarin, is an organic compound with significant biological activity, making it a subject of interest in pharmacological research. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

- Structure : The compound features a fused benzene and pyran ring, with a methyl group at the 3-position and a carbonyl group at the 4-position.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Condensation Reaction : This involves the reaction of homophthalic anhydride with acetyl chloride in the presence of pyridine, followed by dehydration.

- Vilsmeier-Haack Reaction : This method can be utilized to introduce formyl groups into the benzopyran structure.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Recent studies have highlighted its potential as an anticancer agent. For instance:

- A study reported that derivatives of benzopyran-4-one, including 3-methylisocoumarin, showed significant antiproliferative activity against various cancer cell lines. The IC50 values ranged from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while being minimally cytotoxic to normal HEK-293 cells (IC50 values between 102.4 and 293.2 μM) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The structural characteristics of 3-methylisocoumarin contribute to its effectiveness against various microbial strains, indicating a potential for use in developing new antimicrobial agents .

The biological activity of 3-methylisocoumarin is attributed to its ability to interact with various molecular targets within cells:

- Kinase Inhibition : While some derivatives were screened for kinase inhibitory activity, they exhibited limited effectiveness.

- Apoptosis Induction : At concentrations around 5 μM, certain derivatives induced apoptosis in cancer cells by approximately 50.8%, suggesting a mechanism that may involve triggering programmed cell death pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| 4-Hydroxycoumarin | Coumarin derivative | Known for anticoagulant properties | Anticoagulant |

| Mellein | Isocoumarin | Exhibits neuroprotective effects | Neuroprotective |

| 6-Methoxyisocoumarin | Methoxy derivative | Enhanced solubility and potential bioactivity | Antimicrobial |

| 7-Hydroxycoumarin | Hydroxy derivative | Notable for its antioxidant properties | Antioxidant |

Case Studies and Research Findings

- Antiproliferative Activity Study : A series of benzopyran derivatives were synthesized and evaluated for their antiproliferative effects on cancer cell lines. The study concluded that modifications to the benzopyran structure could enhance anticancer efficacy .

- Antimicrobial Screening : Another study focused on the antimicrobial potential of 3-methylisocoumarin derivatives against various pathogens, showing promising results that warrant further exploration for therapeutic applications .

Q & A

What are the common synthetic routes for 3-Methyl-1H-2-benzopyran-4(3H)-one, and how do reaction conditions influence yield?

Basic Synthesis : A widely used method involves the condensation of homophthalic anhydride with acetyl chloride in the presence of pyridine as a catalyst, followed by acid-catalyzed rearrangement using concentrated sulfuric acid at elevated temperatures. This approach yields this compound with high efficiency (~85% yield) .

Advanced Optimization : To enhance regioselectivity, refluxing in ethyl methyl ketone with K₂CO₃ for 10–12 hours under controlled pH and temperature can minimize side reactions (e.g., aroylation at unintended positions). Post-reaction purification via ethyl acetate extraction and column chromatography is critical for isolating the target compound .

How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Key signals include δ 7.42–8.44 ppm (aromatic protons) and δ 164–187 ppm (C=O lactone/ketone groups). Absence of extraneous peaks confirms purity .

- IR : Peaks at 1730 cm⁻¹ (lactone C=O) and 1610 cm⁻¹ (aromatic C=C) validate functional groups. Hydroxyl stretches (3528 cm⁻¹) indicate potential byproducts requiring further analysis .

- Mass Spectrometry : A molecular ion peak at m/z 328.97 (M⁺) with fragmentation patterns (e.g., m/z 146) confirms molecular weight and structural integrity .

What are the stability considerations for this compound under varying storage and experimental conditions?

The compound is stable under anhydrous, low-temperature (4°C) storage. However, exposure to moisture or prolonged light can induce hydrolysis of the lactone ring. Incompatibility with strong oxidizers (e.g., peroxides) necessitates inert atmospheres (N₂/Ar) during reactions. Stability testing via accelerated degradation studies (40°C/75% RH) is recommended to establish shelf-life .

How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Discrepancies often arise from differences in catalyst purity (e.g., pyridine vs. triethylamine), reaction time, or workup protocols. Systematic comparison using Design of Experiments (DoE) can isolate critical variables. For example, extending reflux time from 8 to 12 hours reduces unreacted homophthalic anhydride by 22%, as shown in kinetic studies .

What advanced methodologies are used to analyze byproducts or impurities in synthetic batches?

- HPLC-PDA/MS : Reverse-phase chromatography with C18 columns and gradient elution (MeCN/H₂O + 0.1% formic acid) separates byproducts. MS/MS fragmentation identifies structural analogs (e.g., demethylated or oxidized derivatives) .

- X-ray Crystallography : Resolves regiochemical ambiguities in crystalline derivatives, such as 3-aroyl-substituted analogs, to confirm substitution patterns .

How can pharmacological activity studies for this compound be designed, given structural similarities to bioactive benzopyrans?

- In Silico Screening : Molecular docking against targets like PI3K (phosphatidylinositol 3-kinase) can predict inhibitory activity, leveraging homology with LY294002 (a known PI3K inhibitor) .

- In Vitro Assays : Evaluate antioxidant potential via DPPH radical scavenging or cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare results with structurally related flavonoids (e.g., 5-hydroxy-2-phenyl-4H-1-benzopyran-4-one) to establish structure-activity relationships .

What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Use NIOSH-approved P95 respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal exposure .

- Ventilation : Perform reactions in fume hoods with HEPA filters to mitigate aerosol formation.

- Waste Disposal : Neutralize acidic byproducts (e.g., H₂SO₄ residues) with NaHCO₃ before disposal in designated hazardous waste containers .

How do substituent modifications (e.g., methylation, aroylation) impact the compound’s reactivity and bioactivity?

Adding electron-donating groups (e.g., -OCH₃ at C-8) enhances electrophilic aromatic substitution rates, while bulky aroyl groups (e.g., 4-methylbenzoyl) reduce solubility in polar solvents. Bioactivity shifts, such as increased cytotoxicity or altered kinase inhibition profiles, can be quantified via comparative IC₅₀ assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.